

An In-depth Technical Guide to D-Leucine Ethyl Ester Hydrochloride

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Compound of Interest

Compound Name: *D-Leucine ethyl ester
hydrochloride*

Cat. No.: *B613196*

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CAS Number: 73913-65-2

This technical guide provides a comprehensive overview of **D-Leucine ethyl ester hydrochloride**, a key building block in synthetic chemistry with significant applications in pharmaceutical development, nutritional science, and biochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, supported by experimental protocols and pathway diagrams.

Chemical and Physical Properties

D-Leucine ethyl ester hydrochloride is the hydrochloride salt of the ethyl ester of D-leucine, a non-proteinogenic stereoisomer of the essential amino acid L-leucine. The presence of the D-enantiomer confers unique properties, including increased resistance to enzymatic degradation, making it a valuable component in the design of more stable peptide-based therapeutics.^{[1][2]}

Table 1: Physicochemical Properties of **D-Leucine Ethyl Ester Hydrochloride**

Property	Value	Reference(s)
CAS Number	73913-65-2	[3][4]
Molecular Formula	C ₈ H ₁₇ NO ₂ ·HCl	[3][4]
Molecular Weight	195.7 g/mol	[3]
Appearance	White powder	[3]
Melting Point	121 - 127 °C	[3]
Optical Rotation	[α] _D 25 = -18 ± 2° (c=1 in EtOH)	[3]
Purity	≥ 99%	[3]
Solubility	Soluble in water. Its solubility in various solvents allows for easy incorporation into formulations.	[3][5]
Storage Conditions	Store at 0-8°C.	[3]

Synthesis and Formulation

The synthesis of **D-Leucine ethyl ester hydrochloride** is typically achieved through the esterification of D-leucine. A general and effective method involves the reaction of the amino acid with ethanol in the presence of a catalyst, such as thionyl chloride or by bubbling dry hydrogen chloride gas through the alcoholic solution.

Experimental Protocol: Synthesis of D-Leucine Ethyl Ester Hydrochloride

This protocol describes a common method for the synthesis of amino acid ethyl ester hydrochlorides.

Materials:

- D-Leucine

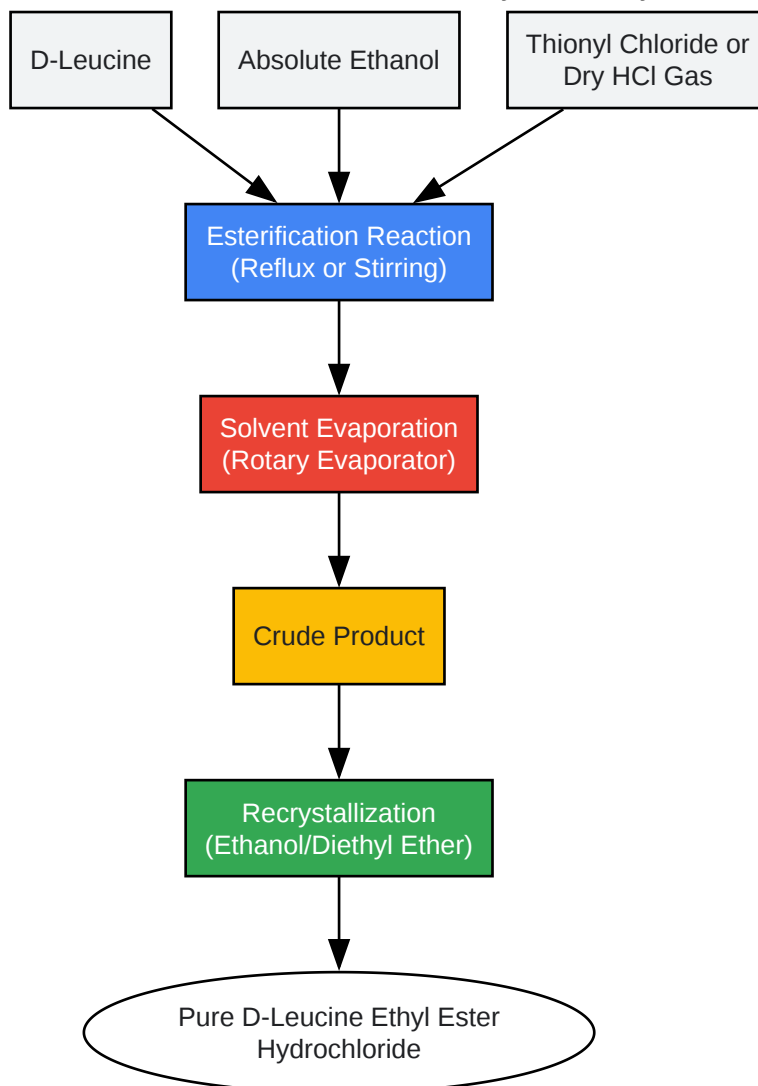
- Absolute Ethanol (EtOH)
- Thionyl Chloride (SOCl₂) or Dry Hydrogen Chloride (HCl) gas
- Anhydrous Diethyl Ether
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Ice bath
- Rotary evaporator

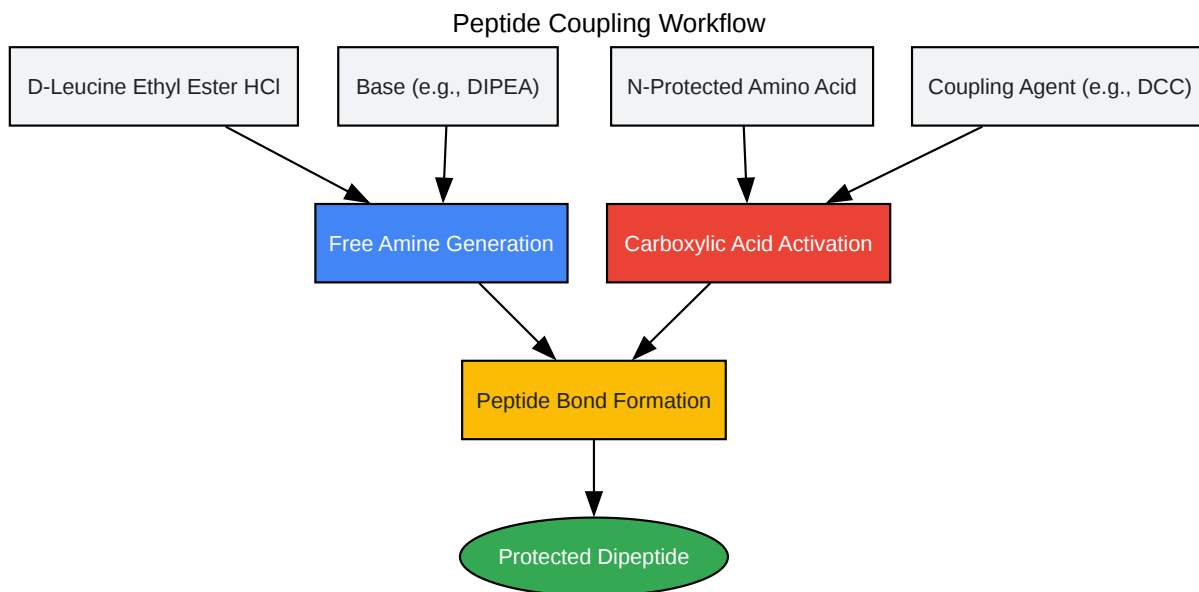
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-Leucine in absolute ethanol.
- Esterification:
 - Method A (Thionyl Chloride): Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
 - Method B (HCl Gas): Bubble dry hydrogen chloride gas through the ethanolic suspension of D-Leucine until the solution is saturated. Stopper the flask and stir at room temperature overnight.
- Work-up: After the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude product can be recrystallized from a mixture of absolute ethanol and anhydrous diethyl ether to yield pure **D-Leucine ethyl ester hydrochloride** as a white solid.

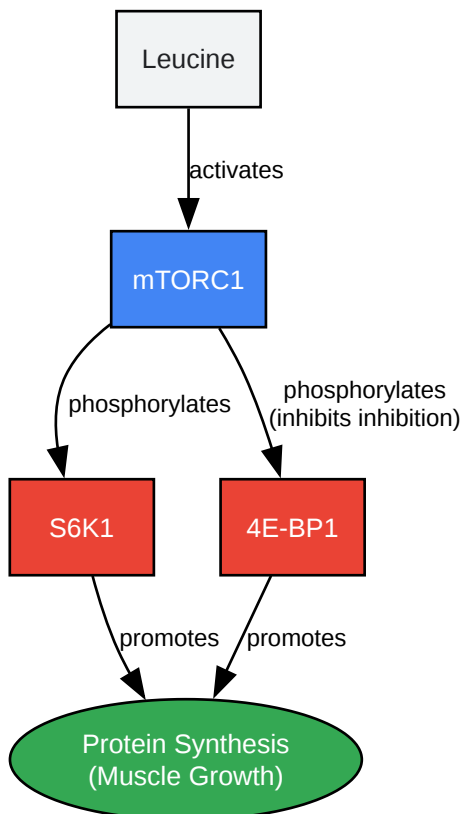
- Drying: Dry the purified product under vacuum.

Synthesis Workflow for D-Leucine Ethyl Ester Hydrochloride





Simplified Leucine Signaling Pathway (mTORC1)

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